2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

Catalog No.
S15866342
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

Product Name

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

IUPAC Name

1-bromo-2-(methoxymethyl)-2,3-dimethylbutane

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3

InChI Key

URSSJJDIQQXHOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC)CBr

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane is an organic compound characterized by a bromomethyl group attached to a methoxy-substituted dimethylbutane structure. Its molecular formula is C8H17BrOC_8H_{17}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms. This compound belongs to a class of alkyl halides, which are known for their reactivity due to the presence of the halogen atom. The specific arrangement of methyl groups and the methoxy group contributes to its unique chemical properties and potential applications in organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different alkyl derivatives. For instance, when treated with a strong nucleophile like sodium hydroxide, the bromine can be substituted with a hydroxyl group.
  • Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E2 mechanism) to form alkenes. For example, treatment with potassium hydroxide can yield 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene as products .
  • Free Radical Reactions: The compound can also participate in free radical reactions, particularly when exposed to light in the presence of bromine, leading to mono- and dibrominated products .

The synthesis of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane typically involves several steps:

  • Starting Material: The synthesis often begins with 2,3-dimethylbutane or a related alkane.
  • Bromination: The introduction of the bromomethyl group can be achieved through radical bromination using bromine in the presence of light or heat.
  • Methoxylation: A subsequent reaction with methanol in the presence of an acid catalyst can introduce the methoxy group at the appropriate position.
  • Purification: The final product is purified using techniques such as distillation or chromatography to remove unreacted starting materials and by-products.

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for use in drug development due to their potential biological activities.
  • Chemical Research: It can be utilized in studying reaction mechanisms involving alkyl halides and nucleophiles.

Interaction studies involving 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane focus on its reactivity with nucleophiles and bases. For example:

  • When reacted with strong bases like sodium ethoxide or potassium tert-butoxide, it can yield different alkenes based on the stability of the resulting double bond (following Zaitsev's rule) or steric hindrance considerations .
  • The compound's interactions with various nucleophiles provide insights into its potential as a building block in synthetic organic chemistry.

Several compounds share structural features with 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane. Here are some examples:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-2-methylbutaneBromine attached to a tertiary carbonHigher reactivity due to steric hindrance
1-Bromo-2-methylpropaneBromine attached to a primary carbonMore favorable for SN2 reactions
3-Bromo-3-methylbutaneBromine attached to a tertiary carbonSimilar reactivity profile as 2-bromo derivatives
1-Methoxy-2-bromopropaneMethoxy group attached to a primary carbonIncreased solubility and potential for SN reactions

Uniqueness of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

The uniqueness of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane lies in its specific combination of functional groups and branching structure. This configuration allows for distinct reactivity patterns compared to its analogs—particularly in terms of elimination versus substitution reactions—and may influence its utility in synthetic pathways and biological applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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